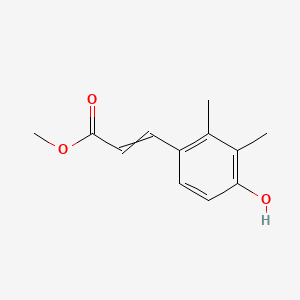

Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate

CAS No.:

Cat. No.: VC15744109

Molecular Formula: C12H14O3

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O3 |

|---|---|

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate |

| Standard InChI | InChI=1S/C12H14O3/c1-8-9(2)11(13)6-4-10(8)5-7-12(14)15-3/h4-7,13H,1-3H3 |

| Standard InChI Key | JRUQJRGINNDGKJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1C)O)C=CC(=O)OC |

Introduction

Structural Characteristics and Molecular Properties

Chemical Architecture

The compound’s structure features a phenyl ring substituted at the 4-position with a hydroxyl group (-OH) and at the 2- and 3-positions with methyl groups (-CH₃). A propenoate ester group (-CH₂CH₂COOCH₃) is attached to the aromatic ring, introducing both hydrophobic and polar regions. This configuration is critical for its reactivity and interactions in biological systems.

The IUPAC name, methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate, reflects this arrangement. The SMILES notation (CC1=C(C=CC(=C1C)O)C=CC(=O)OC) and InChIKey (JRUQJRGINNDGKJ-UHFFFAOYSA-N) provide unambiguous representations for computational studies .

Physicochemical Properties

Key computed properties include:

-

XLogP3: 1.8 (indicating moderate lipophilicity)

-

Hydrogen Bond Donor/Acceptor Count: 1/4

-

Topological Polar Surface Area (TPSA): 55.8 Ų

These properties suggest moderate solubility in polar solvents and potential membrane permeability, making it suitable for pharmacological exploration.

Synthesis and Chemical Reactivity

Synthetic Pathways

While direct synthesis protocols for methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate are sparsely documented, analogous compounds are synthesized via Horner-Wadsworth-Emmons reactions. For example, methyl-3-(4-hydroxy-3-nitrophenyl)prop-2-enolate is produced by refluxing 4-hydroxy-3-nitrobenzaldehyde with methyl-2-(dimethoxyphosphoryl)acetate in methanol. Adapting this method, the target compound could be synthesized using 4-hydroxy-2,3-dimethylbenzaldehyde and appropriate phosphonate esters.

Stability and Reactivity

The compound’s α,β-unsaturated ester moiety renders it prone to Michael addition reactions, while the phenolic -OH group allows for electrophilic substitution. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, necessitating storage in anhydrous environments.

Data Tables and Comparative Analysis

Table 1: Molecular Properties of Methyl 3-(4-Hydroxy-2,3-Dimethylphenyl)Prop-2-Enoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| TPSA | 55.8 Ų |

Table 2: Comparison with Structural Analogs

| Compound | Molecular Formula | HDAC Inhibition | Antioxidant Activity |

|---|---|---|---|

| Methyl 3-(4-hydroxy-2,3-dimethylphenyl)prop-2-enoate | C₁₂H₁₄O₃ | Predicted | Computational |

| Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | C₁₂H₁₃ClO₃ | Confirmed | Not reported |

Future Research Directions

-

Synthetic Optimization: Developing scalable, high-yield synthesis routes.

-

Pharmacological Profiling: In vitro and in vivo assays to validate HDAC inhibition and cytotoxicity.

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability and efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume